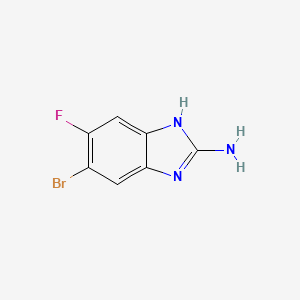

5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine

Description

5-Bromo-6-fluoro-1H-1,3-benzodiazol-2-amine is a halogenated benzodiazole derivative featuring a bromine atom at position 5 and a fluorine atom at position 6 on the benzodiazole ring. This compound is commercially available as a building block for medicinal chemistry and organic synthesis, with a molecular formula of C₇H₄BrFN₃ and a molecular weight of 244.03 g/mol . Benzodiazole derivatives are often explored for their roles in kinase inhibition, anticancer agents, and antimicrobial applications, as seen in related compounds (e.g., SphK1 inhibitors in ) .

Properties

IUPAC Name |

5-bromo-6-fluoro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFN3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGRKXWJONRITO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine generally follows a stepwise halogenation approach on a benzodiazole precursor. The key challenges include achieving regioselective substitution at the 5- and 6-positions of the benzodiazole ring and maintaining the integrity of the amino group at the 2-position.

- Starting Materials: Typically, the synthesis begins with 1H-1,3-benzodiazol-2-amine or a closely related benzodiazole compound.

- Halogenation Sequence: Bromination and fluorination are carried out sequentially, often with bromination at the 5- or 6-position followed by fluorination at the complementary position.

- Regioselectivity Control: Use of directing groups or protecting groups on the nitrogen atoms of the benzodiazole ring helps to control regioselectivity and avoid undesired polyhalogenation.

Bromination Method

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) is used as the brominating agent.

- Solvents: Acetic acid or other polar solvents are commonly employed to facilitate electrophilic aromatic substitution.

- Conditions: Controlled temperature (0–60°C) and reaction time are critical to selectively introduce bromine at the 5- or 6-position without over-bromination.

- Catalysts: Acidic catalysts or Lewis acids may be used to enhance bromination efficiency.

Fluorination Method

- Reagents: Fluorine donors such as Selectfluor® or potassium fluoride (KF) are used to introduce fluorine at the desired position.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) are preferred to facilitate nucleophilic fluorination.

- Conditions: Reaction temperature is carefully controlled to optimize yield and minimize side reactions.

- Regioselectivity: Fluorination often follows bromination, and the electronic effects of the bromine substituent assist in directing fluorination to the adjacent position.

Regioselectivity and Protecting Group Strategies

- Directing Groups: Bulky transient groups such as trimethylsilyl can be introduced to direct bromination or fluorination to specific ring positions.

- Protecting Groups: Boc (tert-butoxycarbonyl) protection of the benzodiazole nitrogen helps isolate substitution patterns and prevent side reactions.

- Computational Guidance: Density Functional Theory (DFT) calculations and Fukui indices can predict the most reactive sites on the benzodiazole ring, guiding experimental design for regioselective halogenation.

Industrial and Scale-Up Considerations

- Continuous Flow Reactors: For large-scale production, continuous flow systems allow precise control of reaction parameters, improving reproducibility and safety.

- Automated Systems: Automation ensures consistent reagent addition, temperature control, and reaction monitoring.

- Purification: Crystallization and chromatographic methods are employed to isolate the pure halogenated benzodiazole derivative.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| Bromination | Br2 or NBS, acid catalyst | Acetic acid | 0–60 | 1–4 hours | Controlled to avoid polybromination |

| Fluorination | Selectfluor® or KF | DMF or aprotic | 0–60 | 1–3 hours | Follows bromination for regioselectivity |

| Protection | Boc anhydride (if used) | Suitable solvent | Room temp | 1–2 hours | Protects nitrogen to control substitution |

| Purification | Recrystallization or chromatography | Various | Ambient | Variable | Ensures high purity |

Research Findings and Experimental Data

- Yield: Typical yields for each halogenation step range from 70% to 90%, depending on reaction optimization.

- Purity: Final products often exceed 95% purity after purification, confirmed by NMR and LC-MS analysis.

- Characterization: NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and chromatographic techniques (TLC, HPLC) are used to confirm structure and purity.

- Challenges: Regioselectivity remains the primary synthetic challenge, addressed by stepwise halogenation and protecting group strategies.

Example Synthetic Route (Literature-Based)

- Starting Material: 1H-1,3-benzodiazol-2-amine.

- Step 1: Bromination at the 5-position using NBS in acetic acid at 25°C for 2 hours.

- Step 2: Protection of the nitrogen with Boc anhydride to prevent side reactions.

- Step 3: Fluorination at the 6-position using Selectfluor® in DMF at 40°C for 3 hours.

- Step 4: Deprotection of Boc group under acidic conditions.

- Step 5: Purification by recrystallization from ethanol or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-6-fluoro-1H-1,3-benzodiazol-2-amine is utilized as a building block in the synthesis of pharmaceutical compounds. Its structural features allow for the modification and development of new drugs with potential therapeutic effects. Notably, it has been studied for its interactions with various biological targets, including:

- Cytochrome P450 Enzymes : This compound has shown inhibitory effects on CYP enzymes, which are crucial for drug metabolism. Such inhibition can alter the pharmacokinetics of co-administered medications, impacting their efficacy and safety profiles .

Biological Studies

The compound has demonstrated a range of biological activities:

- Antimicrobial Activity : Research indicates significant antimicrobial properties against various bacterial strains, showcasing its potential as an antibacterial agent.

- Anticancer Properties : Studies suggest that it may inhibit pathways critical for cancer cell proliferation. For instance, compounds within the benzodiazole family have been shown to induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death .

Material Science

In material science, this compound is explored for developing new materials with specific properties such as fluorescence and conductivity. Its unique structure allows for the synthesis of derivatives that can be used in various applications, including organic electronics and sensors .

Case Studies and Research Findings

Recent studies have provided insights into the compound's biological activities:

| Study Focus | Findings |

|---|---|

| Antimicrobial | Exhibits significant activity against bacterial strains. |

| Cancer Research | Induces apoptosis in cancer cells through signaling modulation. |

| Neuropharmacology | Potential interactions with serotonin receptors influencing neurochemical pathways. |

Mechanism of Action

The mechanism of action of 5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons:

Halogen Substitution Effects: The target compound’s bromine at C5 provides greater polarizability and lipophilicity compared to the chlorine in 5-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine . Bromine’s larger atomic radius may enhance van der Waals interactions in biological targets.

Ring System Variations: 1,3-Benzothiazole (e.g., 6-bromo-1,3-benzothiazol-2-amine) replaces one nitrogen with sulfur, altering electronic properties and hydrogen-bonding capacity compared to benzodiazoles .

Functional Group Impact :

- Methyl groups (e.g., 5-bromo-4-methyl-1H-1,3-benzodiazol-2-amine) add steric hindrance, which could reduce reactivity at adjacent positions but improve membrane permeability .

- Carboxylic acid derivatives (e.g., ) enhance solubility but may limit blood-brain barrier penetration due to increased polarity .

Synthetic Utility :

- The target compound and its analogs are frequently used as intermediates. For instance, LiAlH₄ reduction is employed in synthesizing bromo-benzimidazole derivatives (), suggesting analogous routes for halogenated benzodiazoles .

Biological Activity

Overview

5-Bromo-6-fluoro-1H-1,3-benzodiazol-2-amine is a heterocyclic compound belonging to the benzodiazole family, characterized by the presence of bromine and fluorine substituents. Its molecular formula is , with a molecular weight of approximately 230.04 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is studied for its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and interact with molecular pathways relevant to drug metabolism and antimicrobial activity. Notably, it has shown inhibitory effects on cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. This inhibition may affect the pharmacokinetics of co-administered medications, potentially altering their efficacy and safety profiles.

Biological Targets

The compound has been studied for its interactions with various biological targets:

- CYP Enzymes : Inhibition of CYP enzymes suggests a role in modifying drug metabolism.

- Bacterial Proteins : Interaction studies indicate potential antibacterial properties through engagement with bacterial proteins.

Case Studies and Research Findings

Recent studies have provided insights into the compound's biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

- Cancer Research : The compound's potential as an anticancer agent has been explored. It is hypothesized that its mechanism involves the inhibition of specific pathways critical for cancer cell proliferation. For instance, studies have shown that compounds within the benzodiazole family can induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death.

- Neuropharmacology : There are indications that derivatives of benzodiazoles may interact with serotonin receptors (such as 5-HT6), influencing neurochemical pathways that could be beneficial in treating neuropsychiatric disorders .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a significant role in its biological activity. The presence of bromine and fluorine at specific positions on the benzodiazole ring enhances its interaction with biological targets. Comparative studies with similar compounds highlight how variations in substituent groups can lead to significant differences in biological potency and selectivity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-1H-benzodiazol-2-amine | Bromine at position 5 | Lacks fluorine; simpler structure |

| 5-Fluoro-2-methyl-1H-benzodiazole | Fluorine at position 5; methyl group | More lipophilic due to methyl group |

| 6-Bromo-4-fluoro-1-isopropylbenzimidazole | Isopropyl group; different halogenation | Increased steric hindrance |

| 4-Bromo-5-fluorobenzene-diamine | Different core structure | Contains two amine groups |

Q & A

Basic Research Questions

Optimizing Synthesis and Purification Q: What methodologies improve the yield and purity of 5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine? A: Employ Design of Experiments (DOE) to systematically test variables like brominating agent stoichiometry, reaction temperature, and solvent polarity. Post-synthesis, use recrystallization (e.g., ethanol/water) or flash chromatography (silica gel, hexane/ethyl acetate) for purification. Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm structure with ¹H/¹³C/19F NMR and HRMS .

Structural Confirmation Techniques Q: Which analytical methods reliably characterize this compound? A: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. ¹H NMR identifies aromatic protons and amine groups, while ¹⁹F NMR confirms fluorine substitution. Purity ≥95% is achievable via HPLC with UV detection (λ = 254 nm). X-ray crystallography resolves ambiguous stereochemistry if single crystals form .

Substituent Effects on Reactivity Q: How do bromo and fluoro groups influence nucleophilic aromatic substitution (NAS)? A: Fluorine’s electron-withdrawing effect activates the adjacent bromine for substitution. Kinetic studies (e.g., varying nucleophiles like amines or thiols in DMF at 60–100°C) quantify reaction rates. Compare with non-fluorinated analogs to isolate electronic effects .

Advanced Research Questions

Computational Mechanistic Studies Q: How can computational tools elucidate reaction mechanisms involving this compound? A: Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states for substitutions or cyclizations. Pair with experimental kinetics (e.g., Eyring plots) to validate pathways. Software like Gaussian or ORCA automates calculations, while molecular dynamics simulate solvent interactions .

Designing Functional Derivatives Q: How to design novel derivatives for targeted applications? A: Use quantum chemical reaction path searches (e.g., Artificial Force Induced Reaction method) to predict feasible functionalizations. Validate via high-throughput screening (e.g., Pd-catalyzed couplings or SNAr reactions) under varying conditions (pH, catalysts) .

Resolving Experimental Contradictions Q: What statistical approaches address inconsistent catalytic activity data? A: Apply multivariate analysis (e.g., principal component analysis) to identify latent variables. Replicate experiments using factorial design (e.g., 2³ matrix testing temperature, solvent, and catalyst loading). Meta-analysis with Python’s SciPy quantifies variability across studies .

Scale-up Engineering Challenges Q: What are critical considerations for pilot-scale synthesis? A: Optimize heat dissipation for exothermic steps (e.g., bromination) via jacketed reactors. Implement continuous flow systems for safer handling of hazardous reagents. Use Process Analytical Technology (PAT) for real-time monitoring (e.g., inline FTIR). Collaborate with chemical engineers to align with RDF2050103 standards for reactor design .

Methodological Notes

- Data Sources : Relied on peer-reviewed synthesis protocols (e.g., DOE, DFT) and engineering classifications (CRDC 2020).

- Experimental Design : Prioritized factorial design and computational hybrid approaches to address reproducibility and mechanistic complexity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.